Molecular Weight and Halogen Impact on Cross-Coupling Reactivity: Cl vs. Br vs. H
This compound's molecular weight of 204.67 g/mol (for the 5-Cl derivative) is significantly lower than that of the corresponding 5-bromo analog, ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 186521-81-3, MW 249.12 g/mol) . While direct comparative kinetic data is not publicly available for this specific pair, class-level inference from thiophene chemistry indicates that the lower bond dissociation energy of the C-Br bond makes the bromo analog more reactive in oxidative addition steps for Pd-catalyzed cross-couplings. However, the chloro derivative's lower molecular weight and different leaving group ability can be advantageous in sequential functionalization strategies where chemoselectivity is required, or where atom economy is a priority [1]. The non-halogenated analog, ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2, MW 170.23 g/mol) , lacks the halogen handle entirely, precluding its use in cross-coupling reactions.
| Evidence Dimension | Molecular Weight and Halogen Type |
|---|---|
| Target Compound Data | 204.67 g/mol (Cl) |
| Comparator Or Baseline | 249.12 g/mol (Br); 170.23 g/mol (H) |
| Quantified Difference | -44.45 g/mol vs. Br analog; +34.44 g/mol vs. non-halogenated analog |
| Conditions | Calculated from molecular formula; reactivity inferred from class principles. |
Why This Matters
The choice of halogen directly impacts reaction kinetics, chemoselectivity, and atom economy in multi-step syntheses, making the chloro derivative a specific tool for controlled derivatization.
- [1] Little, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
